REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:7][Cl:8])[CH2:3][C:4]([OH:6])=[O:5].[C-:9]#[N:10].[Na+].Cl>O>[C:9]([C:2]([OH:1])([CH2:7][Cl:8])[CH2:3][C:4]([OH:6])=[O:5])#[N:10] |f:1.2|
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)O)CCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer
|
Type
|
CUSTOM
|
Details
|
connected via an ice condenser to a nitrogen bubbler which
|
Type
|
CUSTOM
|
Details
|
was connected to a NaOH trap in series
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask were cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to give a pH of 8
|
Type
|
EXTRACTION
|
Details
|
extracted with five 100 ml
|
Type
|
EXTRACTION
|
Details
|
The combined ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtering off the drying agent
|
Type
|
WASH
|
Details
|
washing the solids with ether
|
Type
|
CUSTOM
|
Details
|
the ether was evaporated on a rotary evaporator at 35°-40°C
|
Type
|
CUSTOM
|
Details
|
to remove
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(CC(=O)O)(CCl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |